2,2,2-Trichloro-1-(ethylsulfanyl)ethanol
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Overview
Description
2,2,2-Trichloro-1-(ethylsulfanyl)ethanol is a chemical compound with the molecular formula C₄H₇Cl₃OS It is characterized by the presence of three chlorine atoms, an ethylsulfanyl group, and a hydroxyl group attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trichloro-1-(ethylsulfanyl)ethanol can be synthesized through the reaction of trichloroacetaldehyde (chloral) with ethanethiol. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:
[ \text{CCl}_3\text{CHO} + \text{C}_2\text{H}_5\text{SH} \rightarrow \text{CCl}_3\text{CH}(\text{OH})\text{SC}_2\text{H}_5} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(ethylsulfanyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichloroacetaldehyde derivatives, while substitution reactions can produce a variety of substituted ethanols .
Scientific Research Applications
2,2,2-Trichloro-1-(ethylsulfanyl)ethanol has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and antifungal activities.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(ethylsulfanyl)ethanol involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the ethylsulfanyl group can interact with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: Similar in structure but lacks the ethylsulfanyl group.
2,2,2-Trichloro-1-hexylsulfanyl-ethanol: Contains a hexylsulfanyl group instead of an ethylsulfanyl group.
2,2,2-Trichloro-1-mercapto-ethanol: Contains a mercapto group instead of an ethylsulfanyl group.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
18271-86-8 |
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Molecular Formula |
C4H7Cl3OS |
Molecular Weight |
209.5 g/mol |
IUPAC Name |
2,2,2-trichloro-1-ethylsulfanylethanol |
InChI |
InChI=1S/C4H7Cl3OS/c1-2-9-3(8)4(5,6)7/h3,8H,2H2,1H3 |
InChI Key |
ODYGLKJCCFJTDE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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